molecular formula C24H23NO3 B605752 AZD2716 CAS No. 1845753-81-2

AZD2716

カタログ番号: B605752
CAS番号: 1845753-81-2
分子量: 373.4 g/mol
InChIキー: PXRCDPVYRPKGGI-MRXNPFEDSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

化学反応の分析

反応の種類: AZD2716は、酸化、還元、置換など、さまざまな化学反応を起こします。 This compoundの第一級アミドは、sPLA2と水素結合を形成し、触媒となるカルシウムイオンと配位結合を形成します .

一般的な試薬と条件: this compoundの合成で使用される一般的な試薬には、ギ酸、トリエチルアミン、ニッケル/BenzP触媒、テトラヒドロフランなどがあります。 反応条件は、多くの場合、窒素雰囲気下で溶液を加熱し、その後冷却し、蒸発によって濃縮することを含みます .

生成される主要な生成物: This compoundを含む反応から生成される主要な生成物には、キラルカルボン酸とその誘導体が含まれ、これらは多くの生物活性化合物や医薬品に一般的に見られます .

科学研究への応用

This compoundは、化学、生物学、医学、産業の分野において、いくつかの科学研究への応用があります。 主に、冠動脈疾患の治療のための分泌型ホスホリパーゼA2の阻害剤として使用されます . この化合物は、非ステロイド性抗炎症薬やその他の生物活性化合物のエナンチオ選択的調製にも適用されてきました .

科学的研究の応用

Cardiovascular Disease Treatment

AZD2716 has been specifically designed to target sPLA2, an enzyme implicated in the inflammatory processes associated with atherosclerosis and coronary artery disease. By inhibiting this enzyme, this compound aims to reduce vascular inflammation and plaque formation, ultimately improving cardiovascular health.

  • Mechanism of Action : this compound inhibits sPLA2 activity, which is crucial in hydrolyzing phospholipids in cell membranes, leading to the production of pro-inflammatory mediators. Inhibition of this pathway can potentially reduce inflammation and stabilize atherosclerotic plaques .

Preclinical Studies

Preclinical evaluations have indicated that this compound possesses excellent pharmacokinetic properties across various species, including high bioavailability and low clearance rates. The compound has undergone rigorous testing in animal models, showing significant inhibition of sPLA2 activity in plasma and tissues.

  • Efficacy in Animal Models : In studies involving cynomolgus monkeys, oral administration of this compound resulted in a concentration-dependent inhibition of sPLA2 activity, confirming its potential effectiveness as a therapeutic agent for coronary artery disease .

Potential for Broader Applications

While the primary focus has been on cardiovascular applications, the anti-inflammatory properties of this compound may extend its use to other conditions characterized by chronic inflammation, such as:

  • Rheumatoid Arthritis : Given the role of sPLA2 in inflammatory responses, this compound could be explored as a treatment option for autoimmune diseases.
  • Cancer : Inflammation is a known contributor to tumor progression; thus, inhibiting sPLA2 may have implications in cancer therapy.

Comprehensive Data Table

The following table summarizes key pharmacokinetic parameters and efficacy results from preclinical studies involving this compound:

ParameterMouseRatDogCynomolgus Monkey
Dose (i.v./p.o.)10/50 μmol/kg2/8 μmol/kg1/3 μmol/kg5/15.8 μmol/kg
Oral AUC0-inf (μM × h)69.770284.171.3
Clearance (mL/min/kg)9.210.22.8
Volume of Distribution (L/kg)2.80.210.151.1
Bioavailability (%)76.3849181
Inhibition IC50 (nM)<14<56Not determined<13

Case Study: Efficacy in Atherosclerosis

A study involving patients undergoing carotid endarterectomy demonstrated that this compound significantly inhibited sPLA2 activity within atherosclerotic plaques derived from these patients. The findings support the hypothesis that targeting sPLA2 can have direct benefits on plaque stability and inflammation reduction .

作用機序

AZD2716は、炎症プロセスとリポタンパク質の調節に関与している分泌型ホスホリパーゼA2酵素の活性を阻害することにより、その効果を発揮します。 This compoundの第一級アミドは、sPLA2と水素結合を形成し、触媒となるカルシウムイオンと配位結合を形成し、酵素の活性を効果的に阻害します .

類似化合物との比較

類似化合物: AZD2716に類似した化合物には、バレスプラディブメチルなどの分泌型ホスホリパーゼA2の他の阻害剤が含まれます . これらの化合物は、作用機序は似ていますが、化学構造と薬理学的特性は異なります。

This compoundの独自性: this compoundは、分泌型ホスホリパーゼA2に対する強力な阻害活性と、最適化された薬物動態および毒性プロファイルにより、独自です。 この化合物のエナンチオ選択的合成と高い有効性は、冠動脈疾患の治療のための有望な候補です .

生物活性

AZD2716, a novel secreted phospholipase A2 (sPLA2) inhibitor, has garnered attention for its potential therapeutic applications, particularly in the treatment of coronary artery disease (CAD). This article provides a comprehensive overview of its biological activity, including pharmacokinetic properties, mechanisms of action, and relevant case studies.

Overview of this compound

This compound, chemically designated as (R)-7, was developed through an expedited structure-based optimization process from an initial fragment hit. It is designed to inhibit sPLA2 enzymes, which are implicated in inflammatory processes and atherosclerosis. The compound has demonstrated significant in vitro and in vivo efficacy across various species.

sPLA2 enzymes hydrolyze phospholipids at the sn-2 position, releasing free fatty acids and lysophospholipids that can promote inflammation. By inhibiting these enzymes, this compound aims to reduce inflammatory responses associated with cardiovascular diseases. The primary isoforms targeted by this compound include sPLA2-IIA, -V, and -X.

Pharmacokinetic Properties

This compound exhibits favorable pharmacokinetic properties:

  • Bioavailability : High bioavailability has been observed across different animal models.
  • Clearance : Low systemic clearance rates indicate prolonged action in circulation.
  • Dosing : In vivo studies showed effective dosing regimens in cynomolgus monkeys and other models.

The following table summarizes key pharmacokinetic parameters:

SpeciesDose (μmol/kg)Oral AUC0-inf (μM × h)Clearance (mL/min/kg)Bioavailability (%)
Mouse10/5069.79.276.3
Rat2/870184
Dog1/3284.10.291
Cynomolgus Monkey5/15.871.32.881

In Vitro Activity

This compound has shown potent inhibitory effects on various sPLA2 isoforms:

  • sPLA2-IIA : IC50 = 0.01 μM
  • sPLA2-V : IC50 = 0.04 μM
  • sPLA2-X : IC50 = 0.4 μM

These values indicate a strong affinity for these targets, suggesting that this compound could effectively modulate inflammatory pathways involved in CAD .

In Vivo Efficacy

In vivo studies have demonstrated that this compound significantly inhibits sPLA2 activity in atherosclerotic plaque homogenates obtained from patients with CAD:

  • Inhibition in Plaque Homogenates : IC50 = 56 ± 10 nM
  • Plasma Activity : Following oral administration of a 30 mg dose in cynomolgus monkeys, plasma sPLA2 activity inhibition was observed with an IC80 of approximately 13 ± 3 nM .

Case Studies

  • Atherosclerosis Model : In a study involving ApoE−/− mice, this compound treatment resulted in reduced atherosclerotic lesions compared to untreated controls, highlighting its potential for cardiovascular protection.
  • Human Trials : Early-phase clinical trials have been initiated to evaluate the safety and efficacy of this compound in humans with CAD. Preliminary results suggest a favorable safety profile with minimal drug-drug interactions .

特性

IUPAC Name

(2R)-3-[3-(5-benzyl-2-carbamoylphenyl)phenyl]-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23NO3/c1-16(24(27)28)12-18-8-5-9-20(14-18)22-15-19(10-11-21(22)23(25)26)13-17-6-3-2-4-7-17/h2-11,14-16H,12-13H2,1H3,(H2,25,26)(H,27,28)/t16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXRCDPVYRPKGGI-MRXNPFEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC(=CC=C1)C2=C(C=CC(=C2)CC3=CC=CC=C3)C(=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC1=CC(=CC=C1)C2=C(C=CC(=C2)CC3=CC=CC=C3)C(=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1845753-81-2
Record name 3-[3-(5-benzyl-2-carbamoyl-phenyl)phenyl]-2-methyl-propanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
AZD2716
Reactant of Route 2
AZD2716
Reactant of Route 3
Reactant of Route 3
AZD2716
Reactant of Route 4
Reactant of Route 4
AZD2716
Reactant of Route 5
Reactant of Route 5
AZD2716
Reactant of Route 6
AZD2716

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。